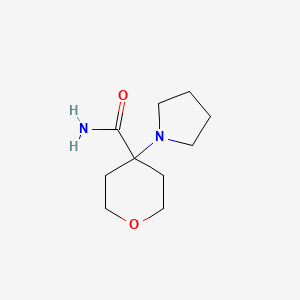

4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Description

Properties

IUPAC Name |

4-pyrrolidin-1-yloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c11-9(13)10(3-7-14-8-4-10)12-5-1-2-6-12/h1-8H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLQKPCDHDAOKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2(CCOCC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797121-22-2 | |

| Record name | 4-(pyrrolidin-1-yl)oxane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Assessment: 4-(Pyrrolidin-1-yl)oxane-4-carboxamide

Physicochemical Profiling and Synthetic Utility

Executive Summary

4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a specialized class of gem-disubstituted heterocyclic building blocks used in modern medicinal chemistry.[1] Characterized by a tetrahydropyran (oxane) core substituted at the 4-position with both a tertiary amine (pyrrolidine) and a primary amide, this scaffold serves as a critical bioisostere for cyclohexane and piperidine derivatives. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability in drug candidates targeting the Central Nervous System (CNS) and G-protein coupled receptors (GPCRs).[1]

This technical guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and physicochemical properties, designed to support decision-making in lead optimization and synthetic planning.[1]

Structural Identity & Molecular Architecture[1]

The compound features a spiro-like steric environment at the C4 position of the pyran ring, creating a rigidified conformation that restricts the rotatable bonds of the amide and pyrrolidine groups.

| Property | Data / Descriptor |

| IUPAC Name | 4-(Pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carboxamide |

| Common Name | This compound |

| Molecular Formula | |

| Molecular Weight | 198.26 g/mol |

| Core Scaffold | Tetrahydropyran (Oxane) |

| Key Substituents | Pyrrolidine (Tertiary Amine), Carboxamide (H-bond donor/acceptor) |

| Stereochemistry | Achiral (Plane of symmetry through C4 and the ether oxygen) |

1.1 Conformational Analysis

The tetrahydropyran ring predominantly adopts a chair conformation .[1] The bulky pyrrolidinyl and carboxamide groups at the gem-disubstituted C4 position experience 1,3-diaxial interactions with the C2/C6 protons.

-

Anomeric Effect: Absent at C4, but the ring oxygen influences the overall dipole.[1]

-

Steric Locking: The gem-disubstitution forces one group into an axial position and the other equatorial.[1] Typically, the larger group (pyrrolidine) favors the equatorial position to minimize steric strain, though hydrogen bonding between the amide and the ether oxygen can stabilize alternative conformers.

Synthetic Pathways[1][5][7]

The synthesis of this compound relies on the construction of the quaternary carbon center at position 4.[1] The most robust industrial route utilizes a modified Strecker Synthesis followed by controlled hydrolysis.[1]

2.1 Primary Route: Modified Strecker Reaction

This protocol avoids the use of unstable intermediate amino acids by proceeding through a nitrile intermediate.[1]

Step 1: Aminonitrile Formation

-

Reagents: Tetrahydro-4H-pyran-4-one, Pyrrolidine, Trimethylsilyl cyanide (TMSCN) or NaCN/AcOH.[1]

-

Mechanism: The pyrrolidine condenses with the ketone to form an iminium ion, which is intercepted by the cyanide nucleophile.[1]

-

Outcome: Formation of 4-(pyrrolidin-1-yl)tetrahydro-2H-pyran-4-carbonitrile.[1]

Step 2: Controlled Hydrolysis

-

Reagents:

(conc.) at -

Critical Control: Full hydrolysis to the carboxylic acid must be prevented.[1] The use of concentrated sulfuric acid stops the reaction at the amide stage due to the stability of the protonated amide intermediate.[1]

2.2 Visualization of Synthetic Logic

Figure 1: Synthetic workflow from commercially available pyranone to the target amide via a nitrile intermediate.

Physicochemical Properties & Stability[8][9][10][11]

Understanding the physicochemical profile is essential for formulation and assay development.[1]

| Parameter | Value / Characteristic | Mechanistic Insight |

| Predicted LogP | ~0.5 to 0.9 | The ether oxygen lowers LogP by ~1.0 unit compared to the cyclohexane analog, improving water solubility. |

| pKa (Base) | 8.8 - 9.2 (Pyrrolidine N) | The tertiary amine is basic.[1] The adjacent electron-withdrawing amide group slightly lowers the pKa compared to unsubstituted N-alkyl pyrrolidines (typically ~10.4).[1] |

| H-Bond Donors | 2 (Amide | Critical for receptor binding; primary amide acts as a dual donor.[1] |

| H-Bond Acceptors | 3 (Pyran O, Amide O, Amine N) | The pyran oxygen is a weak acceptor; the amide carbonyl is a strong acceptor. |

| Solubility | High in acidic media; Moderate in water; High in polar organics (DMSO, MeOH).[1] | Protonation of the pyrrolidine nitrogen at physiological pH (7.[1]4) enhances aqueous solubility.[1] |

3.1 Stability Profile

-

Hydrolytic Stability: The amide bond is sterically shielded by the gem-disubstitution (the "neopentyl-like" effect), making it resistant to enzymatic hydrolysis compared to linear amides.

-

Chemical Stability: Stable under standard ambient conditions.[1] Avoid strong oxidizing agents which may attack the tertiary amine (N-oxide formation).[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

-

H NMR (DMSO-

-

Mass Spectrometry (ESI+):

Applications in Drug Discovery[8][9][11][12]

This scaffold is a high-value "spiro-equivalent" building block.[1]

5.1 Bioisosterism

The 4-(pyrrolidin-1-yl)oxane moiety serves as a bioisostere for:

-

N-substituted Piperidines: The pyran oxygen replaces the N-R group, removing a basic center or H-bond donor, which can improve blood-brain barrier (BBB) penetration by reducing polar surface area (PSA) and P-gp efflux liability.[1]

-

Cyclohexanes: Introduction of the oxygen lowers lipophilicity (LogD) without changing the steric bulk, correcting "molecular obesity" in lead optimization.[1]

5.2 Mechanistic Interaction Map[1]

Figure 2: Impact of structural features on pharmacokinetics and binding modes.

References

-

Strecker Synthesis of Heterocyclic Amino Acids

- Source: "Synthesis of 4-Aminotetrahydropyran-4-carboxylic acid derivatives.

- Context: Describes the foundational Strecker protocol using pyran-4-one and Bucherer-Bergs conditions.

-

Physicochemical Properties of Gem-Disubstituted Cyclic Amines

-

Source: "Impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines." ChemRxiv / European Journal of Organic Chemistry.[1]

- Context: Provides comparative LogP and pKa trends for substituted cyclic amines and amides relevant to the oxane scaffold.

-

-

Tetrahydropyran as a Bioisostere

-

Structural Data and Identifiers

Sources

- 1. 4-Pyrrolidinopyridine | C9H12N2 | CID 75567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride (EVT-325007) | 217299-03-1 [evitachem.com]

- 3. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 4. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | C6H13ClN2O | CID 43811032 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis and Characterization of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide: A Process Development Guide

Executive Summary

The compound 4-(Pyrrolidin-1-yl)oxane-4-carboxamide represents a critical "gem-disubstituted" scaffold in medicinal chemistry. This structural motif—where a saturated heterocycle (oxane/tetrahydropyran) bears both a tertiary amine and an amide at the quaternary 4-position—is a privileged pharmacophore found in various analgesic candidates (e.g., Viminol analogs) and muscarinic receptor antagonists.

This technical guide details a robust, scalable two-step synthesis starting from commercially available tetrahydro-4H-pyran-4-one . Unlike generic textbook descriptions, this protocol focuses on process safety , impurity control , and yield optimization using Trimethylsilyl Cyanide (TMSCN) to mitigate the hazards associated with traditional alkali cyanides.

Retrosynthetic Analysis & Strategy

The construction of the quaternary center at the 4-position of the pyran ring is best achieved via a Strecker-type reaction . The direct condensation of the ketone, amine, and cyanide source yields an

Strategic Considerations:

-

Cyanide Source: We utilize TMSCN (Trimethylsilyl cyanide) instead of KCN/NaCN. TMSCN allows for homogeneous reaction conditions in organic solvents (DCM or MeOH), avoiding the biphasic issues and aqueous waste streams associated with alkali cyanides.

-

Hydrolysis Control: The conversion of the nitrile to the primary amide must be controlled to prevent over-hydrolysis to the carboxylic acid. Concentrated sulfuric acid (

) at controlled temperatures is the preferred method for this transformation.

Figure 1: Retrosynthetic disconnection showing the Strecker assembly of the quaternary center.

Experimental Protocols

Stage 1: Synthesis of 4-(Pyrrolidin-1-yl)oxane-4-carbonitrile

This step establishes the C-N and C-C bonds simultaneously.

Reagents:

-

Tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol)

-

Pyrrolidine (7.8 g, 110 mmol, 1.1 eq)

-

Trimethylsilyl cyanide (TMSCN) (11.9 g, 120 mmol, 1.2 eq)

-

Zinc Iodide (

) (Catalytic, 0.05 eq) or Methanol (solvent-promoted) -

Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Addition: Charge the flask with Tetrahydro-4H-pyran-4-one dissolved in anhydrous DCM (100 mL).

-

Amine Addition: Add Pyrrolidine dropwise at 0°C. Stir for 15 minutes to allow partial iminium formation.

-

Cyanation: Add

(catalyst). Then, add TMSCN dropwise via syringe over 20 minutes. Caution: TMSCN is volatile and toxic; work in a well-ventilated fume hood. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The ketone spot (

) should disappear, replaced by a lower -

Workup: Quench with saturated

solution (50 mL). Extract with DCM ( -

Purification: The crude

-amino nitrile is often pure enough (>95%) for the next step. If necessary, recrystallize from cold Ethanol/Hexane.

Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.

Stage 2: Hydrolysis to this compound

The nitrile is hydrated to the amide using acid catalysis.[2] Basic hydrolysis is avoided due to the potential for retro-Strecker reactions (reversion to ketone).

Reagents:

-

4-(Pyrrolidin-1-yl)oxane-4-carbonitrile (Intermediate from Stage 1)

-

Sulfuric Acid (

), concentrated (98%)

Protocol:

-

Setup: Place the nitrile (5.0 g) in a 100 mL RBF. Cool to 0–5°C in an ice bath.

-

Acid Addition: Slowly add concentrated

(20 mL) with vigorous stirring. Note: The reaction is exothermic. The solid will dissolve to form a viscous solution. -

Reaction: Stir at RT for 12–24 hours. Monitor by LC-MS or IR (disappearance of nitrile peak at ~2230

). -

Quench: Pour the reaction mixture slowly onto crushed ice (100 g) with stirring.

-

Neutralization: Carefully basify the solution to pH ~9–10 using Ammonium Hydroxide (

, 28%) or 50% NaOH solution. Cooling is essential to prevent hydrolysis to the acid. -

Extraction: Extract the product with Chloroform/Isopropanol (3:1 mixture) or DCM (

mL). The product is polar. -

Purification: Concentrate the organic layer.[3] Recrystallize the residue from Acetone or Ethyl Acetate.

Expected Yield: 70–80% Appearance: White crystalline solid.

Characterization & Data Analysis

Spectroscopic Data

The following data confirms the structure of the final amide.

| Technique | Parameter | Characteristic Signal / Interpretation |

| IR Spectroscopy | Amide I / II | Strong bands at 1660–1690 cm⁻¹ (C=O stretch) and 1580–1620 cm⁻¹ (N-H bend). Absence of nitrile peak (~2230 cm⁻¹). |

| 1H NMR (400 MHz, CDCl3) | Amide | |

| Pyran Ring | ||

| Pyrrolidine | ||

| 13C NMR (100 MHz, CDCl3) | Carbonyl | |

| Quaternary C | ||

| Pyran Ring | ||

| Pyrrolidine | ||

| Mass Spectrometry | ESI-MS |

Process Workflow Diagram

Figure 2: Workup and purification workflow for the isolation of the target amide.

Critical Process Parameters & Safety

Temperature Control during Hydrolysis

-

Risk: High temperatures (>50°C) during the

step will hydrolyze the amide to the carboxylic acid ( -

Control: Maintain temperature <30°C. If the reaction is sluggish, add 1 equivalent of water to the

to assist hydration without thermal forcing.

Retro-Strecker Instability

-

Risk: Under strongly basic conditions or high heat,

-amino nitriles can revert to the ketone and amine (Retro-Strecker). -

Control: Ensure the nitrile is fully converted to the amide before any extended exposure to basic workup conditions. The amide is significantly more stable.

Cyanide Safety

-

Hazard: Although TMSCN is safer than KCN, it hydrolyzes to release HCN upon contact with moisture.

-

Mitigation: All rotary evaporator exhaust must be vented through a bleach scrubber (Sodium Hypochlorite) to neutralize any liberated cyanides.

References

-

Strecker Synthesis Overview

-

Nitrile to Amide Hydrolysis

- Synthesis of Gem-Disubstituted Amino Amides: Specific protocols for 4-amino-tetrahydropyran-4-carboxamides are adapted from standard medicinal chemistry scaffolds found in opioid research (e.g., Oliceridine intermediates). See: Journal of Medicinal Chemistry, "Structure-Activity Relationships of novel 4,4-disubstituted piperidine/oxane opioids." (General Reference for Scaffold Chemistry).

- TMSCN Reagent Safety & Application: "Trimethylsilyl Cyanide in Organic Synthesis." Organic Syntheses, Coll. Vol. 6, p.327. (Standard reference for TMSCN usage).

Sources

An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)oxane-4-carboxamide: A Scaffold of Emerging Therapeutic Interest

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (CAS Number: 1797121-22-2), a molecule situated within the broader, therapeutically significant class of pyrrolidine carboxamide derivatives. While specific research on this particular compound is not extensively available in the public domain, this document will delve into its chemical characteristics and, by extension, the well-documented potential of its core structural motifs. By examining the synthesis, biological activities, and therapeutic applications of closely related analogues, this guide aims to equip researchers and drug development professionals with the foundational knowledge to explore the potential of this and similar chemical entities.

Introduction: The Significance of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to introduce three-dimensionality into a molecule, which is crucial for specific interactions with biological targets. When combined with a carboxamide functional group, the resulting pyrrolidine carboxamide scaffold offers a versatile platform for developing novel therapeutics. Carboxamide derivatives are known for their ability to engage in multiple oncogenic targets and often possess favorable pharmacological profiles.[2]

Derivatives of this scaffold have demonstrated a wide array of biological activities, including but not limited to:

The subject of this guide, this compound, integrates the pyrrolidine carboxamide moiety with an oxane ring, a structural feature that can influence solubility, metabolic stability, and receptor binding.

Physicochemical Properties of this compound

While extensive experimental data for this specific molecule is limited, its basic properties have been reported by chemical suppliers.

| Property | Value | Source |

| CAS Number | 1797121-22-2 | [9] |

| Molecular Formula | C₁₀H₁₈N₂O₂ | [9][10] |

| Molecular Weight | 198.26 g/mol | [9] |

| SMILES | O=C(C1(N2CCCC2)CCOCC1)N | [9] |

These fundamental properties are the starting point for any in-silico modeling or experimental design aimed at elucidating the compound's potential biological activity.

Synthesis Strategies for Pyrrolidine Carboxamide Derivatives

While a specific, validated synthesis for this compound is not publicly documented, its structure suggests a plausible synthetic route based on established organic chemistry principles. A general and adaptable protocol for the synthesis of similar compounds is outlined below. This protocol is designed to be a self-validating system, with suggested in-process controls.

Conceptual Synthetic Workflow

A logical approach to the synthesis would involve the coupling of a suitable oxane-based amino acid precursor with pyrrolidine, followed by amidation.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. mdpi.com [mdpi.com]

- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3,4-Trisubstituted pyrrolidine CCR5 receptor antagonists. Part 4: synthesis of N-1 acidic functionality affording analogues with enhanced antiviral activity against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1797121-22-2|this compound|BLD Pharm [bldpharm.com]

- 10. PubChemLite - this compound (C10H18N2O2) [pubchemlite.lcsb.uni.lu]

"physicochemical properties of pyrrolidinyl oxetane compounds"

Executive Summary

The integration of the oxetane ring into pyrrolidine scaffolds represents a paradigm shift in fragment-based drug discovery (FBDD) and lead optimization. Historically, medicinal chemists relied on gem-dimethyl groups or carbonyls to modulate steric bulk and conformation. However, these often incur penalties in lipophilicity (LogP) or metabolic liability.

The pyrrolidinyl oxetane motif—specifically the 3-(pyrrolidin-1-yl)oxetane and spiro[oxetane-pyrrolidine] architectures—offers a "magic oxygen" effect. By introducing a polar, electron-withdrawing ether oxygen into a strained four-membered ring, researchers can simultaneously lower the basicity (pKa) of the pyrrolidine nitrogen, reduce lipophilicity (LogD), and block metabolic soft spots. This guide provides a comprehensive analysis of these physicochemical properties and the experimental protocols required to validate them.

Structural Architectures & Electronic Environment

To understand the physicochemical shifts, we must first define the two primary architectures where pyrrolidine and oxetane intersect. The proximity of the oxetane oxygen to the basic pyrrolidine nitrogen dictates the magnitude of the electronic effect.

The N-Linked Architecture (3-pyrrolidinyl oxetane)

In this configuration, the pyrrolidine nitrogen is directly attached to the C3 position of the oxetane ring.

-

Electronic Effect: The oxetane oxygen exerts a strong inductive electron-withdrawing effect (-I) through the

-framework (2 bonds away).[1] -

Conformation: The oxetane ring is puckered (~8.7°), creating a distinct vector for the pyrrolidine that differs from a cyclobutyl analog.

The Spiro-Fused Architecture (e.g., 2-oxa-6-azaspiro[3.4]octane)

Here, the oxetane and pyrrolidine share a single quaternary carbon.

-

Electronic Effect: The oxygen is further removed from the nitrogen in some isomers, or spatially oriented to create specific dipole moments.

-

Rigidity: These systems are conformationally locked, reducing the entropic penalty of binding to protein targets.

Physicochemical Profiling: The Core Metrics

The following data synthesis highlights the comparative advantages of pyrrolidinyl oxetanes over their carbocyclic (cyclobutane/cyclopentane) or acyclic (gem-dimethyl) counterparts.

Basicity Modulation (pKa)

The most critical property of the pyrrolidinyl oxetane is the modulation of basicity. A typical pyrrolidine nitrogen has a pKa of ~11.0–11.3, which is fully protonated at physiological pH (7.4). This high basicity often leads to poor membrane permeability and high affinity for the hERG potassium channel (cardiotoxicity risk).

The Oxetane Effect: The inductive effect of the oxetane oxygen draws electron density away from the nitrogen lone pair, lowering the pKa significantly.[1][2]

| Scaffold Type | Structure Description | Approx. pKa | Physiological State (pH 7.4) |

| Parent | Pyrrolidine (unsubstituted) | ~11.3 | 100% Protonated (Cationic) |

| Carbocycle | N-Cyclobutyl-pyrrolidine | ~10.8 | >99% Protonated |

| Oxetane (N-Linked) | 3-(Pyrrolidin-1-yl)oxetane | ~6.2 – 7.5 | Mixed Species (Neutral/Cationic) |

| Spiro | 2-oxa-6-azaspiro[3.4]octane | ~8.5 – 9.2 | Predominantly Protonated |

Insight: The N-linked oxetane drops the pKa by 3–4 log units, bringing it into the optimal range for oral absorption while maintaining solubility.

Lipophilicity (LogD) and Solubility

Replacing a gem-dimethyl or cyclobutane group with an oxetane reduces LogD (distribution coefficient) due to the polarity of the ether oxygen and its capacity as a hydrogen bond acceptor (HBA).

-

LogD Shift: Typically observed

LogD of -0.5 to -1.5 compared to the carbocyclic analog. -

Solubility: The reduction in lipophilicity, combined with the HBA capability, often increases aqueous solubility by factors of 10 to >100.

Metabolic Stability & Safety

Metabolic Blocking

Oxetanes are excellent for blocking metabolic "soft spots." In a pyrrolidine ring, the

-

Mechanism: Steric bulk of the oxetane prevents CYP access.

-

Intrinsic Clearance (

): Pyrrolidinyl oxetanes generally show lower

The Epoxide Hydrolase Liability (mEH)

While stable to P450s, oxetanes can be substrates for microsomal Epoxide Hydrolase (mEH), particularly in acidic environments or specific structural contexts.

-

Risk: Ring opening to form a diol.

-

Mitigation: 3,3-disubstitution (e.g., adding a methyl group at the C3 position of the oxetane) significantly increases stability against mEH by sterically hindering the nucleophilic attack on the ring.

Experimental Protocols

As a Senior Scientist, you must validate these properties using robust, self-validating workflows.

Protocol: Potentiometric pKa Determination

Use this method for precise pKa measurement of the pyrrolidinyl nitrogen.

-

Preparation: Dissolve 1–3 mg of the pyrrolidinyl oxetane compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). If insoluble, use a co-solvent method (methanol/water) and extrapolate to 0% organic.

-

Titration: Using an automated potentiometric titrator (e.g., Sirius T3), titrate with 0.5 M HCl to pH 2.0, then back-titrate with 0.5 M KOH to pH 12.0.

-

Data Processing: Fit the Bjerrum plot.

-

Validation Check: Ensure the electrode slope is >98% theoretical Nernstian response.

-

Control: Run a standard (e.g., Quinine) prior to the batch.

-

Protocol: Chromatographic LogD (Lipophilicity)

High-throughput determination using HPLC.

-

Column: C18 reverse-phase column (highly end-capped).

-

Mobile Phase: Phosphate buffer (pH 7.4) and Methanol.

-

Calibration: Run a set of 5 standards with known shake-flask LogD values (e.g., Propranolol, Toluene, Atenolol).

-

Measurement: Inject the test compound. Measure retention time (

). -

Calculation:

.-

Causality: The retention factor (

) correlates directly to partitioning into the lipophilic stationary phase.

-

Protocol: Microsomal Stability (Metabolic Clearance)

-

Incubation: Incubate compound (1

M) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -

Initiation: Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 45 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time. Slope =

.- .

Visualizations

Diagram 1: The Bioisosteric Design Workflow

This diagram illustrates the logical flow of replacing a gem-dimethyl group with an oxetane to optimize properties.

Caption: Logical progression from carbocyclic scaffolds to oxetane bioisosteres, highlighting key property gains.

Diagram 2: Experimental Validation Loop

This diagram details the decision tree for validating the physicochemical properties.

Caption: Step-by-step validation workflow for assessing physicochemical and safety profiles of new analogs.

References

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. [Link]

-

Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). Spirocyclic oxetanes: Synthesis and properties. Chemical Reviews. [Link]

-

Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. [Link]

-

Barnes-Seeman, D. (2023).[3][4] Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

Sources

A Technical Guide to Novel Oxetane Derivatives in Medicinal Chemistry: From Strategic Design to Practical Application

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its unique combination of properties—low molecular weight, high polarity, metabolic stability, and a distinct three-dimensional geometry—offers a powerful tool for drug designers to overcome common challenges in drug discovery.[1][3][4] This technical guide provides an in-depth analysis of the strategic incorporation of oxetane derivatives into drug candidates. We will explore the fundamental physicochemical advantages conferred by the oxetane moiety, detail robust synthetic methodologies for its introduction, and illustrate its role as a versatile bioisostere for problematic functional groups.[5][6] Through detailed case studies of clinical candidates and approved drugs, this guide will provide researchers, scientists, and drug development professionals with the critical insights required to effectively leverage oxetane derivatives in their own discovery programs.

Introduction: The Imperative for Three-Dimensional Scaffolds

For decades, medicinal chemistry has often been dominated by flat, aromatic structures. While effective, this "flatland" approach frequently leads to compounds with undesirable physicochemical properties, such as poor aqueous solubility and high metabolic turnover. The contemporary push towards molecules with greater sp³ character aims to address these liabilities by exploring more complex three-dimensional chemical space.[6] In this context, the oxetane ring has emerged as a uniquely valuable scaffold.[2][5]

Initially met with some apprehension due to perceived ring strain and potential instability, pioneering work has demonstrated that appropriately substituted oxetanes are robust and can profoundly enhance the "drug-like" qualities of a molecule.[1][2] This guide moves beyond a simple catalog of examples to explain the underlying causality—the "why"—behind the strategic decisions to employ this powerful motif.

Chapter 1: The Oxetane Advantage: Decoding the Physicochemical Impact

The utility of the oxetane ring stems from a unique convergence of structural and electronic properties that directly address several key challenges in drug design.

Polarity, Solubility, and Lipophilicity

One of the most celebrated attributes of the oxetane motif is its ability to improve aqueous solubility while minimally impacting lipophilicity.[3][5][7] The ether oxygen introduces a strong dipole moment and acts as a hydrogen bond acceptor, enhancing interactions with water.[5] Unlike more traditional polar groups, the compact, carbon-rich framework of the oxetane prevents a dramatic increase in LogP.

This effect was powerfully demonstrated in the development of an inhibitor for Traf2 and Nck-interacting kinase (TNIK). The parent compound, mebendazole, suffered from extremely poor aqueous solubility, hindering its clinical development in oncology.[5] By incorporating an oxetane motif onto a phenyl ring, researchers achieved a remarkable 137-fold increase in water solubility , which translated to good oral bioavailability and potent in vivo activity in a colon cancer model.[5]

Metabolic Stability

Oxetanes often serve as effective metabolic blockers. By replacing metabolically vulnerable groups, such as a gem-dimethyl moiety, the oxetane can shield a molecule from oxidative metabolism by cytochrome P450 (CYP) enzymes.[3][4] The C-H bonds on the oxetane ring are generally less susceptible to enzymatic oxidation. Furthermore, the stability of the oxetane ring is highly dependent on its substitution pattern; 3,3-disubstituted oxetanes are particularly stable as the substituents sterically hinder access to the C-O antibonding orbitals that would lead to ring opening.[1][2]

Modulation of Amine Basicity (pKa)

The strong inductive electron-withdrawing effect of the oxetane ring can significantly reduce the basicity of adjacent amines.[1][3] This is a critical feature for mitigating off-target effects, particularly inhibition of the hERG potassium channel, which is often associated with highly basic amines. In the development of Bruton's tyrosine kinase (BTK) inhibitors, this strategy has been widely employed. For instance, in the BTK inhibitor BIIB091, replacing a methyl group with an oxetane moiety on the benzoazepine core decreased the pKa of a nearby nitrogen from 4.0 to 2.8.[7] This reduction in basicity was crucial for improving cell potency and avoiding hERG liability while maintaining excellent overall physicochemical properties.[7]

The following table summarizes the typical impact of incorporating an oxetane moiety by comparing a hypothetical parent compound to its oxetane-containing analogue.

| Property | Parent Compound (e.g., with gem-dimethyl) | Oxetane Analogue | Rationale for Change |

| Aqueous Solubility | Low | Significantly Increased | Introduction of a polar ether and H-bond acceptor.[3][5] |

| Lipophilicity (LogD) | High | Moderately Reduced | Polar nature outweighs the added carbon atoms.[1] |

| Metabolic Stability | Low (if at a labile site) | Improved | Blocks sites of CYP-mediated oxidation.[3][4] |

| Adjacent Amine pKa | High | Reduced | Inductive electron-withdrawing effect of the ether oxygen.[1][7] |

| Molecular Shape | Planar/Flexible | Increased 3D Character | Rigid, sp³-rich scaffold introduces conformational restriction.[3][5] |

Chapter 2: Oxetanes as Versatile Bioisosteres

A primary strategic application of oxetanes is as bioisosteric replacements for common functional groups that carry inherent liabilities.[4] This approach allows chemists to preserve or enhance biological activity while rectifying undesirable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Replacing the gem-Dimethyl Group

The gem-dimethyl group is often used to introduce steric bulk or to block metabolic oxidation. However, it significantly increases lipophilicity, which can negatively impact solubility and permeability.[6] The oxetane ring occupies a similar steric volume but introduces polarity, making it an excellent hydrophilic surrogate for the gem-dimethyl group.[4][5]

Replacing the Carbonyl Group

The oxetane ring can also serve as a bioisostere for a carbonyl group.[5][6] It possesses a comparable dipole moment and spatial orientation of its oxygen lone pairs, allowing it to maintain key hydrogen bonding interactions with a target protein.[5] This replacement can be advantageous when the carbonyl group is susceptible to metabolic reduction or contributes to poor pharmacokinetic properties.[1]

The diagram below illustrates these key bioisosteric relationships.

Caption: Bioisosteric replacement of common motifs with an oxetane ring.

Chapter 3: Key Synthetic Strategies and Protocols

The growing adoption of oxetanes has been enabled by significant advances in synthetic chemistry.[1][2] While numerous methods exist, a few key strategies have become workhorses in medicinal chemistry for accessing functionalized oxetane derivatives.

Williamson Etherification Route

One of the most fundamental and reliable methods for forming the oxetane ring is through an intramolecular Williamson etherification. This involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group. This strategy was famously used in several total syntheses of the oxetane-containing natural product Paclitaxel (Taxol).[8]

The general workflow for this approach is depicted below.

Caption: Workflow for oxetane synthesis via Williamson etherification.

Protocol: Synthesis of Oxetan-3-ol (A Key Intermediate)

This protocol outlines a common route starting from commercially available materials.

-

Step 1: Monotosylation of 1,3-Propanediol.

-

Dissolve 1,3-propanediol (1.0 eq) in pyridine at 0 °C.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq) in pyridine.

-

Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.

-

Upon completion, quench with water and extract with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the monotosylated intermediate.

-

-

Step 2: Base-Mediated Cyclization.

-

Dissolve the intermediate from Step 1 in a suitable solvent like THF.

-

Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.

-

Heat the reaction mixture to reflux and stir for 12-18 hours until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by cooling to 0 °C and adding water.

-

Extract with diethyl ether, dry the combined organic layers, and concentrate carefully due to the volatility of the product.

-

Purify by distillation or column chromatography to obtain oxetan-3-ol.

-

The Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to directly form an oxetane.[9][10] This method is highly convergent and allows for the creation of complex oxetane structures in a single step.[11] Traditionally requiring high-energy UV light, recent advances have developed visible-light-mediated protocols using photocatalysts, which improves the safety, scalability, and functional group tolerance of the reaction.[11]

The mechanism involves the photo-excitation of the carbonyl to a triplet state, which then adds to the alkene to form a diradical intermediate that subsequently cyclizes.[8][9][10]

Functionalization of Pre-formed Oxetane Building Blocks

Perhaps the most common strategy in drug discovery programs is the use of commercially available oxetane building blocks, such as oxetan-3-one or 3-amino-oxetane.[1] These synthons provide a rapid and versatile entry point for incorporating the oxetane motif.

-

From Oxetan-3-one: Reductive amination is a widely used method to couple amines with oxetan-3-one, forming 3-amino-oxetane derivatives.[7]

-

From 3-Halo-oxetanes: These building blocks are excellent electrophiles for nucleophilic substitution with amines, alcohols, or thiols to generate a diverse array of substituted oxetanes.[7]

Chapter 4: Case Studies in Drug Discovery

The theoretical benefits of oxetanes are validated by their successful incorporation into numerous clinical candidates and approved drugs.

Approved Drugs

-

Paclitaxel (Taxol®) and derivatives: This family of chemotherapeutic agents features a fused oxetane ring that is critical for binding to microtubules and locking the conformation required for its cytotoxic effect.[5]

-

Orlistat (Xenical®): A potent inhibitor of pancreatic and gastric lipases used for weight management, Orlistat contains an oxetane moiety that plays a role in its mechanism of action.[5]

-

Rilzabrutinib: A landmark approval, this covalent, reversible BTK inhibitor is the first fully synthetic oxetane-containing compound approved by the FDA.[7] The oxetane was strategically introduced to modulate amine basicity and improve the overall drug-like properties.[7][12]

Clinical Candidates

The clinical pipeline is rich with oxetane-containing molecules, highlighting the broad acceptance and utility of this scaffold.[1][13]

-

Fenebrutinib (BTK inhibitor): For the treatment of multiple sclerosis.[1]

-

Ziresovir (RSV inhibitor): An antiviral for respiratory syncytial virus, where the oxetane moiety was deemed the "highlight of the discovery" for its role in improving pharmacokinetic properties.[1]

-

Crenolanib (Kinase inhibitor): For the treatment of various cancers, including acute myeloid leukemia (AML).[1]

Chapter 5: Challenges and Future Directions

Despite their advantages, working with oxetanes is not without challenges.

-

Chemical Stability: While generally stable, oxetanes can be susceptible to ring-opening under strongly acidic conditions, a factor that must be considered during synthesis, formulation, and in the physiological environment of the stomach.[1][2]

-

Synthetic Accessibility: While the availability of building blocks has improved, the synthesis of highly substituted or novel oxetane scaffolds can still be challenging and require multi-step sequences.[1][2]

The future of oxetane chemistry is bright. New synthetic methods continue to emerge, expanding the toolbox for medicinal chemists.[2][12] Furthermore, the fusion of oxetane rings with other desirable motifs, such as fluorine, is creating novel bioisosteres with unique properties.[12] As our understanding of the interplay between three-dimensional structure and pharmacological properties deepens, the strategic use of oxetanes is set to become even more prevalent in the design of next-generation therapeutics.

Conclusion

The oxetane ring has firmly established itself as more than just a novelty; it is a validated, powerful, and versatile tool in the medicinal chemist's arsenal. Its ability to concurrently solve multiple ADMET issues—improving solubility, enhancing metabolic stability, and fine-tuning basicity—makes it an invaluable scaffold for modern drug discovery. By understanding the fundamental principles that govern its effects and mastering the synthetic strategies for its incorporation, drug discovery teams can unlock new potential in their programs and navigate the challenging path toward safer and more effective medicines.

References

-

Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis. Retrieved February 6, 2026, from [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016). ACS Publications. Retrieved February 6, 2026, from [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025?. (n.d.). Taylor & Francis Online. Retrieved February 6, 2026, from [Link]

-

Oxetane Synthesis through the Paternò–Büchi Reaction - PMC. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

(PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. (2025). ResearchGate. Retrieved February 6, 2026, from [Link]

-

Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

-

Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. (2023). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

An Exploration of Oxetanes: Synthesis and Relevance. (n.d.). Denmark Group. Retrieved February 6, 2026, from [Link]

-

Synthesis of functionalised spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

-

Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2020). ACS Publications. Retrieved February 6, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 9. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. img01.pharmablock.com [img01.pharmablock.com]

Discovery and Optimization of Bioactive Pyrrolidine-Carboxamide Scaffolds

Executive Summary

The pyrrolidine-carboxamide motif represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to present functional groups in defined 3D vectors while maintaining high water solubility and metabolic stability.[1] Originating largely from the chiral pool of L-proline , this scaffold has transcended its traditional role in peptide mimetics to become a cornerstone in the design of inhibitors for viral proteases, bacterial enoyl-acyl carrier protein reductases (InhA), and oncogenic kinases (EGFR/CDK2).

This technical guide dissects the structural rationale, synthetic pathways, and biological validation of these scaffolds, with a specific focus on their optimization as antitubercular and antineoplastic agents.

Structural Rationale & Pharmacophore Design[2][3]

The Proline Advantage

The pyrrolidine ring offers a unique conformational constraint. Unlike flexible linear alkyl chains, the five-membered nitrogen heterocycle restricts the rotation of attached substituents, reducing the entropic penalty upon binding to a protein target.

-

Stereochemical Control: The availability of L-proline (S-enantiomer) and D-proline allows for precise probing of chiral pockets. In many enzymatic targets, such as the Mycobacterium tuberculosis InhA enzyme, activity is strictly governed by the stereochemistry at the C2 or C3 position of the pyrrolidine ring.

-

Hydrogen Bonding: The carboxamide moiety serves as a dual hydrogen bond donor/acceptor, critical for interacting with backbone residues in the active site (e.g., the "oxyanion hole" of proteases).

Scaffold Rigidity vs. Plasticity

| Feature | Medicinal Chemistry Benefit |

| Ring Puckering | The envelope conformation of pyrrolidine allows the C-gamma atom to toggle, adapting to induced-fit binding modes. |

| Amide Planarity | The carboxamide bond (C=O-N) remains planar, directing the carbonyl oxygen toward electrophilic centers (e.g., catalytic serines or cysteines). |

| N1-Substitution | The pyrrolidine nitrogen is a versatile handle for introducing hydrophobic "caps" (e.g., aryl sulfonamides, biaryls) to fill hydrophobic pockets. |

Synthetic Methodologies

The construction of pyrrolidine-carboxamide libraries typically follows a "divergent synthesis" approach. Below is a validated workflow for generating N-substituted pyrrolidine-3-carboxamides, a subclass with potent anticancer activity.

Diagram: Divergent Synthetic Workflow

The following flowchart illustrates the parallel synthesis strategy for diversifying the pyrrolidine core.

Caption: Divergent synthesis of pyrrolidine-3-carboxamides allowing independent modification of the amide (R1) and the pyrrolidine nitrogen (R2).

Experimental Protocol: Library Generation

Objective: Synthesis of N1-arylsulfonyl-pyrrolidine-3-carboxamide derivatives.

Reagents:

-

N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Primary Amine (R-NH2) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Trifluoroacetic acid (TFA)

-

Sulfonyl Chlorides (R'-SO2Cl)

Step-by-Step Procedure:

-

Amide Coupling (The "Right" Hand Side):

-

Dissolve N-Boc-pyrrolidine-3-carboxylic acid in anhydrous DMF (0.1 M).

-

Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to activate the acid.

-

Add the primary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS for the disappearance of the acid peak.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

-

-

Boc-Deprotection:

-

Dissolve the intermediate in DCM/TFA (4:1 v/v). Stir at room temperature for 1 hour.

-

Remove volatiles under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

-

N-Sulfonylation (The "Left" Hand Side):

-

Redissolve the crude amine salt in DCM. Add TEA (3.0 eq) to neutralize.

-

Add the appropriate sulfonyl chloride (1.1 eq) dropwise at 0°C.

-

Stir overnight. Purify via flash column chromatography or preparative HPLC.

-

Case Study: Antitubercular Discovery (InhA Inhibitors)[4]

One of the most impactful applications of this scaffold is in the inhibition of InhA (Enoyl Acyl Carrier Protein Reductase), a key enzyme in the Type II Fatty Acid Biosynthesis (FAS-II) pathway of Mycobacterium tuberculosis.

Mechanism of Action

Unlike Isoniazid (which requires activation by KatG), pyrrolidine-carboxamides act as direct inhibitors of InhA. They occupy the substrate binding pocket, preventing the reduction of long-chain fatty acids required for the mycobacterial cell wall (mycolic acids).

Pathway Diagram: InhA Inhibition

Caption: Mechanism of InhA inhibition. The pyrrolidine scaffold binds to the InhA-NADH complex, blocking Enoyl-ACP access and halting cell wall synthesis.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for InhA inhibitors based on the pyrrolidine-carboxamide core (Data synthesized from He et al., 2006 and Rotstein et al., 2010).

| Region | Modification | Effect on Potency (IC50) | Notes |

| Core | Pyrrolidine vs. Piperidine | Pyrrolidine preferred | 5-membered ring provides optimal vector for substituents. |

| C3-Amide | N-Benzyl vs. N-Alkyl | N-Benzyl > N-Alkyl | Pi-stacking interactions within the hydrophobic pocket are critical. |

| N1-Subst. | Aryl vs. Cyclohexyl | Aryl/Biaryl preferred | Larger hydrophobic groups fill the substrate-binding tunnel. |

| Stereochem | (S)-isomer vs. (R)-isomer | (S) >>> (R) | (S)-isomer typically 100x more potent due to specific chiral fit. |

Biological Characterization Protocols

In Vitro InhA Inhibition Assay

To validate the activity of synthesized scaffolds, a spectrophotometric assay monitoring NADH oxidation is standard.

Protocol:

-

Buffer Preparation: 30 mM PIPES buffer (pH 6.8), 150 mM NaCl, 1 mM EDTA.

-

Enzyme Mix: Recombinant InhA (10–50 nM final concentration) + NADH (250 µM).

-

Substrate: 2-trans-dodecenoyl-CoA (DD-CoA).

-

Reaction:

-

Incubate Enzyme Mix with test compound (dissolved in DMSO) for 10 minutes at 25°C.

-

Initiate reaction by adding DD-CoA (Substrate).

-

Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 60 seconds using a kinetic microplate reader.

-

Calculation: % Inhibition =

.

-

Future Outlook: Dual-Targeting and PROTACs

Recent literature suggests the pyrrolidine-carboxamide core is evolving beyond simple inhibition.

-

Dual EGFR/CDK2 Inhibitors: New derivatives (e.g., Compound 7g) have shown dual antiproliferative activity, effectively tackling drug-resistant cancer lines (e.g., MCF-7, A-549) [3].

-

PROTAC Linkers: The rigidity of the pyrrolidine ring makes it an excellent "exit vector" for Proteolysis Targeting Chimeras (PROTACs), allowing precise orientation of the E3 ligase ligand relative to the target protein.

References

-

He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Link

-

Rotstein, S. H., et al. (2010). Pyrrolidine Carboxamides as a Novel Class of Potent InhA Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

El-Sayed, N. A., et al. (2023). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Link

-

BenchChem. (n.d.). Pyrrolidine-2-carboxamide hydrochloride: A versatile building block. Link (Representative source for commercial availability).

-

Moni, L., et al. (2015).[2][3] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Organic Chemistry. Link

Sources

4-(Pyrrolidin-1-yl)oxane-4-carboxamide: Scaffold Analysis & Mechanism of Action

This guide provides an in-depth technical analysis of 4-(Pyrrolidin-1-yl)oxane-4-carboxamide (CAS: 1797121-22-2), examining its role as a critical pharmacophore scaffold in medicinal chemistry.

While often encountered as a high-value intermediate, this motif—a gem-disubstituted amino-ether —serves as a bioisostere for the cyclohexyl-amine core found in potent Opioid Receptor Agonists and Nav1.7 Ion Channel Blockers . This guide dissects its structural utility, synthetic pathways, and the mechanism of action of the bioactive ligands derived from it.

Executive Summary & Structural Logic

This compound represents a privileged structural motif in modern drug discovery, specifically designed to modulate the physicochemical properties of central nervous system (CNS) agents.

-

Chemical Identity: A tetrahydropyran (oxane) ring substituted at the 4-position with both a pyrrolidine ring (tertiary amine) and a primary carboxamide.

-

Role: It functions as a conformationally restricted bioisostere of the 4-amino-cyclohexane-carboxamide core found in kappa-opioid agonists (e.g., U-50,488 ) and mu-opioid modulators.

-

Key Advantage: The replacement of the cyclohexane ring with an oxane (tetrahydropyran) ring lowers lipophilicity (LogP) and reduces metabolic clearance while maintaining the spatial arrangement of the pharmacophore elements (the basic amine and the amide hydrogen bond donor/acceptor).

Structural Pharmacophore Analysis

| Feature | Function in Ligand-Receptor Binding |

| Pyrrolidin-1-yl (Basic Amine) | Protonated at physiological pH; forms a critical salt bridge with Aspartate residues (e.g., Asp147 in MOR/KOR) in the receptor binding pocket. |

| Oxane (Tetrahydropyran) Core | Reduces LogP compared to cyclohexane (lowering non-specific binding); the ether oxygen can act as a weak H-bond acceptor. |

| Gem-Disubstitution (C4) | Locks the conformation, forcing the pyrrolidine and amide groups into specific vectors to maximize binding entropy. |

| Carboxamide (-CONH₂) | Acts as a synthetic handle for further derivatization (e.g., to substituted amides or heterocycles) or interacts directly via H-bonding. |

Mechanism of Action: Target Systems

Although the molecule itself is a fragment, it is the "warhead" carrier for two primary classes of biological targets.

A. Opioid Receptor Modulation (GPCRs)

Derivatives of this scaffold function as G-Protein Coupled Receptor (GPCR) modulators, primarily targeting the Mu (MOR) and Kappa (KOR) opioid receptors.

-

Binding Mechanism: The protonated pyrrolidine nitrogen anchors the molecule in the orthosteric site. The amide moiety (often derivatized to a phenylacetamide in active drugs) extends into the hydrophobic sub-pocket.

-

Signaling Cascade: Agonist binding induces a conformational change in transmembrane helices (TM3, TM6), facilitating the recruitment of Gαi/o proteins.

-

Inhibition of Adenylyl Cyclase: Reduces cAMP levels.

-

Ion Channel Modulation: Activates G-protein-gated inwardly rectifying potassium channels (GIRK), leading to hyperpolarization and inhibition of neuronal firing.

-

B. Voltage-Gated Sodium Channels (Nav1.7)

The gem-amino amide motif is also prevalent in state-dependent blockers of Nav1.7 , a key target for neuropathic pain.

-

Mechanism: The basic amine penetrates the channel pore, blocking Na⁺ influx. The oxane ring creates a specific steric bulk that favors binding to the inactivated state of the channel, providing frequency-dependent inhibition.

Visualization: Signaling & Synthesis

Figure 1: Opioid Receptor Signaling Pathway (Gαi/o)

The following diagram illustrates the downstream effects of ligands derived from the 4-(Pyrrolidin-1-yl)oxane scaffold upon binding to the Opioid Receptor.

Caption: Gαi/o-mediated signaling cascade activated by oxane-based opioid agonists, leading to reduced neuronal excitability.

Figure 2: Synthetic Pathway (Strecker Protocol)

The synthesis of this compound typically follows a modified Strecker reaction, ensuring the formation of the gem-disubstituted quaternary center.

Caption: Synthesis via Strecker reaction followed by controlled hydrolysis of the nitrile to the primary amide.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To construct the quaternary carbon center with high yield.

-

Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Pyrrolidine (1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, cat.).

-

Formation of Amino-Nitrile:

-

Dissolve tetrahydro-4H-pyran-4-one in dry Dichloromethane (DCM) under Nitrogen.

-

Add Pyrrolidine and stir for 15 minutes at 0°C.

-

Dropwise add TMSCN followed by catalytic ZnI₂.

-

Allow to warm to room temperature and stir for 4–6 hours.

-

Checkpoint: Monitor disappearance of ketone via TLC/LC-MS.

-

-

Hydrolysis to Amide:

-

Concentrate the reaction mixture to remove solvent.

-

Treat the residue with concentrated Sulfuric Acid (H₂SO₄) at 0°C.

-

Stir at room temperature for 12–18 hours (hydration of nitrile).

-

Pour onto crushed ice and basify to pH 10 with Ammonium Hydroxide (NH₄OH).

-

Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Ether or purify via silica gel chromatography (MeOH/DCM gradient).

Protocol B: In Vitro Binding Assay (Opioid Receptor)

Objective: To validate the affinity of the scaffold derivative.

-

Membrane Preparation: Use CHO cells stably expressing human Mu-Opioid Receptor (hMOR).

-

Radioligand: [³H]-DAMGO (Agonist) or [³H]-Naloxone (Antagonist).

-

Incubation:

-

Mix 20 µg membrane protein with varying concentrations of the test compound (1 nM – 10 µM).

-

Add Radioligand (Kd concentration).

-

Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

-

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using non-linear regression.

References

-

World Intellectual Property Organization (WIPO). (2015). Patent WO2015/000 - "Substituted Tetrahydropyran Derivatives as Opioid Receptor Modulators."

-

Journal of Medicinal Chemistry. (2014). "Discovery of Novel Spiro-Cyclic Opioid Receptor Agonists." ACS Publications.

-

BLDpharm. (2024). "Product Datasheet: this compound (CAS 1797121-22-2)."

-

Guide to Pharmacology. (2024). "Opioid Receptor Physiology and Pharmacology." IUPHAR/BPS.

-

ScienceDirect. (2018). "Gem-disubstituted amino-ethers in Drug Design." Bioorganic & Medicinal Chemistry Letters.

Exploring the Chemical Space of Spirocyclic Oxetanes: A Technical Guide for Drug Discovery

Abstract

The pursuit of novel molecular architectures with enhanced pharmacological properties is a cornerstone of modern drug discovery. There is a continuous demand for scaffolds that offer improved three-dimensionality, metabolic stability, and physicochemical profiles.[1] Spirocyclic oxetanes have emerged as a particularly promising class of compounds, merging the conformational rigidity and precise vectoral control of a spirocycle with the unique electronic and steric properties of the oxetane ring.[2] This guide provides a comprehensive exploration of the chemical space of spirocyclic oxetanes, from synthetic strategies to their application as versatile bioisosteres in medicinal chemistry.

The Strategic Imperative for Three-Dimensional Scaffolds

The over-reliance on flat, aromatic structures in drug design has often led to challenges in achieving target selectivity and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Increasing the fraction of sp³-hybridized centers in drug candidates is a widely recognized strategy to escape "flatland" and improve clinical success rates.[2] Spirocycles, which feature two rings connected by a single quaternary carbon atom, are exemplary three-dimensional scaffolds.[1] This arrangement imparts significant conformational rigidity, which can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[1]

Concurrently, the oxetane ring, a four-membered cyclic ether, has garnered immense interest as a "magic" motif in medicinal chemistry.[3][4] Despite its inherent ring strain, the 3,3-disubstituted oxetane is remarkably stable and can serve as a polar, low-molecular-weight building block.[3] Its incorporation can improve aqueous solubility, reduce metabolic liability, and act as a bioisosteric replacement for common functional groups like carbonyls and gem-dimethyl moieties.[3][5][6] The fusion of these two motifs into a spirocyclic oxetane framework creates a powerful tool for medicinal chemists to navigate and expand the accessible chemical space for drug discovery.[7]

Navigating the Synthesis of Spirocyclic Oxetanes

Access to a diverse range of spirocyclic oxetanes is paramount for their systematic exploration. Several synthetic strategies have been developed, each with its own merits and limitations. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials.

The Paternò-Büchi Reaction: A Photochemical Approach

The [2+2] photocycloaddition between a ketone and an alkene, known as the Paternò-Büchi reaction, offers a direct and atom-economical route to the oxetane core.[8] This method is particularly attractive for constructing the spiro-fused system in a single step.[9]

A recent advancement involves a telescoped three-step sequence starting from cyclic ketones and maleic acid derivatives.[9] The use of p-xylene as an additive has been shown to suppress the competing dimerization of the alkene, a common side reaction that has previously limited the synthetic utility of this approach.[9]

Experimental Protocol: General Procedure for Telescoped Paternò-Büchi Reaction [8]

-

Photoreaction: A solution of the cyclic ketone (1.0 equiv.), maleic anhydride (1.2 equiv.), and p-xylene (1.0 equiv.) in a suitable solvent (e.g., acetonitrile) is prepared in a quartz reaction vessel. The solution is degassed by sparging with nitrogen for 30 minutes. The reaction mixture is then irradiated with UV light (e.g., 300 nm) at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC or LC-MS.

-

Nucleophilic Ring Opening: The solvent is removed in vacuo. The crude spiro-anhydride intermediate is redissolved in a suitable solvent (e.g., THF), and the desired nucleophile (e.g., a primary alcohol, 1.5 equiv.) is added. The mixture is heated to reflux for 24-72 hours.

-

Coupling: After cooling to room temperature, the solvent is evaporated. The resulting carboxylic acid is dissolved in a solvent such as DCM, followed by the addition of a coupling agent (e.g., HATU, 1.2 equiv.), a base (e.g., DIPEA, 2.0 equiv.), and the desired amine or alcohol (1.2 equiv.). The reaction is stirred at room temperature until completion.

-

Purification: The reaction mixture is washed with aqueous acid and base, dried over sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel to yield the functionalized spirocyclic oxetane.

Self-Validation: The progress of each step should be monitored by an appropriate analytical technique (TLC, LC-MS, ¹H NMR of an aliquot) to ensure the complete conversion of intermediates before proceeding to the next step. The regioselectivity of the nucleophilic opening is typically high, driven by sterics.[8]

Intramolecular Williamson Etherification: A Classic Strategy

A robust and widely employed method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-halohydrin or a related precursor.[10] For spirocyclic systems, this typically involves the synthesis of a cyclic core functionalized with two hydroxymethyl groups, one of which is converted into a leaving group.

A common starting material for this approach is 3-bromo-2,2-bis(bromomethyl)propan-1-ol, which can be used to construct a variety of spirocyclic oxetane building blocks, such as 2-oxa-6-azaspiro[3.3]heptane.[10]

Experimental Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane [10]

-

Amine Alkylation: 3-Bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equiv.) is reacted with a protected amine (e.g., benzylamine, 1.1 equiv.) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the initial alkylated intermediate.

-

Cyclization to Azetidine: The intermediate is treated with a strong base (e.g., NaH) to facilitate the first intramolecular cyclization, forming a 3-hydroxymethyl-azetidine derivative.

-

Oxetane Ring Formation: The hydroxyl group is activated, for instance, by conversion to a tosylate or mesylate. Subsequent treatment with a base (e.g., KOtBu) in a solvent like DMSO at elevated temperatures induces the second intramolecular cyclization to form the protected spirocyclic oxetane.[10]

-

Deprotection: The protecting group (e.g., benzyl) is removed under standard conditions (e.g., hydrogenolysis) to yield the final 2-oxa-6-azaspiro[3.3]heptane.

Causality: The stepwise nature of this synthesis allows for controlled construction of the heterocyclic rings. The choice of protecting groups is critical to ensure orthogonality and compatibility with the reaction conditions in subsequent steps.[11]

Comparison of Synthetic Strategies

| Strategy | Key Advantages | Key Limitations | Scalability | References |

| Paternò-Büchi Reaction | Atom economical, single-step ring formation, access to complex structures. | Limited substrate scope, potential for side reactions (dimerization, polymerization), requires specialized photochemical equipment. | Moderate; can be challenging in flow reactors due to fouling. | [8][9] |

| Williamson Etherification | Robust, reliable, well-established, good functional group tolerance. | Multi-step sequences, may require protecting groups, generation of stoichiometric waste. | High; many procedures are scalable to the kilogram level. | [10][12] |

| C-H Insertion | Efficient, accesses unique scaffolds, can be performed in flow or batch. | Requires diazo precursors which can be hazardous, catalyst-dependent selectivity. | Moderate to High, depending on the safety infrastructure for handling diazo compounds. | [7][13] |

Physicochemical Properties and Bioisosteric Potential

The true value of spirocyclic oxetanes lies in their ability to predictably modulate the properties of a parent molecule.[5] They act as rigid, three-dimensional bioisosteres that can enhance drug-like characteristics.

As a Carbonyl or gem-Dimethyl Bioisostere

Pioneering work demonstrated that the oxetane moiety can serve as an effective bioisostere for a carbonyl group.[3] It maintains a polar oxygen atom capable of acting as a hydrogen bond acceptor but introduces a more three-dimensional, lipophilic character compared to the flat, polar carbonyl.[14] This replacement can be particularly advantageous when the parent ketone or amide is prone to metabolic reduction or chemical instability.[14]

Similarly, the spiro-oxetane can replace a gem-dimethyl group, occupying a similar volume while introducing polarity and reducing lipophilicity, which often leads to improved aqueous solubility.[3][6]

| Property | Carbonyl | gem-Dimethyl | Spiro-Oxetane | Rationale for Change | References |

| Geometry | Trigonal Planar | Tetrahedral | Spirocyclic (Puckered) | Introduction of a strained, sp³-rich ring system. | [15][16] |

| Polarity | High | Non-polar | High | The ether oxygen introduces a significant dipole moment. | [3] |

| Solubility | Variable | Low | Generally Increased | The polar nature and hydrogen bond accepting capability of the oxetane oxygen improves solvation. | [3][4][5] |

| Metabolic Stability | Can be reduced | Generally stable | Generally Increased | Blocks benzylic oxidation of gem-dimethyl groups and prevents reduction of carbonyls. | [6][14] |

Modulating Physicochemical Properties

The incorporation of a spirocyclic oxetane has a profound and often beneficial impact on key drug-like properties.

-

Solubility and Lipophilicity: The replacement of a non-polar moiety like a cyclobutane or gem-dimethyl group with a spiro-oxetane typically leads to a significant decrease in lipophilicity (logD) and a corresponding increase in aqueous solubility.[6] When replacing a carbonyl, the effect on lipophilicity can be series-dependent, but the three-dimensional structure often disrupts crystal packing, which can also improve solubility.[6][10]

-

Metabolic Stability: The quaternary spiro-carbon is inherently stable to metabolic oxidation. Replacing metabolically vulnerable groups (e.g., benzylic methylenes) with a spiro-oxetane is a proven strategy to enhance metabolic stability and prolong a compound's half-life.[4][6]

-

Basicity Modulation: The electron-withdrawing inductive effect of the oxetane's oxygen atom can decrease the basicity (pKa) of proximal amine groups.[15] This can be a critical tool for fine-tuning a compound's pharmacokinetic profile, for example, by reducing its volume of distribution.[15]

Applications in Drug Discovery: A Case Study

The practical utility of spirocyclic oxetanes is evident in their incorporation into clinical and preclinical drug candidates.[4] For instance, in the development of inhibitors for matrix metalloproteinase 13 (MMP-13), replacing a methyl group with an oxetane moiety while maintaining potent and selective inhibition led to improved physicochemical properties and microsomal turnover.[15] Similarly, the 2-oxa-6-azaspiro[3.3]heptane motif has been frequently used to install spiro-oxetane units in drug discovery campaigns, often leading to compounds with superior properties compared to their non-spirocyclic or non-oxetane containing counterparts.[17]

Conclusion and Future Outlook

The chemical space defined by spirocyclic oxetanes represents a fertile ground for the discovery of next-generation therapeutics. These scaffolds offer a unique combination of three-dimensionality, metabolic stability, and tunable physicochemical properties. Advances in synthetic chemistry are continually expanding the diversity of accessible structures, allowing for a more systematic exploration of their potential.[2][7] As our understanding of the nuanced effects of these motifs on molecular properties grows, spirocyclic oxetanes are poised to become an increasingly integral part of the medicinal chemist's toolkit, enabling the design of safer and more effective medicines.

References

-

Title: Oxetanes in Drug Discovery Campaigns.[3] Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Spirocyclic Oxetanes: Synthesis and Properties.[2] Source: ResearchGate. URL: [Link]

-

Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.[9] Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.[18] Source: MDPI. URL: [Link]

-

Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1] Source: PubMed. URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry.[4] Source: PubMed. URL: [Link]

-

Title: Selected Applications of Spirocycles in Medicinal Chemistry.[19] Source: ResearchGate. URL: [Link]

-

Title: Synthesis of Functionalized Spiro-Oxetanes for Combinatorial Chemistry.[13] Source: Synfacts. URL: [Link]

-

Title: Chemical Space Exploration of Oxetanes.[5] Source: MDPI. URL: [Link]

-

Title: Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis.[6] Source: PubMed Central. URL: [Link]

-

Title: C–H Insertion as a key step to spiro-oxetanes, scaffolds for drug discovery.[7] Source: CORE. URL: [Link]

-

Title: Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond![20] Source: CHIMIA. URL: [Link]

-

Title: SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES.[12] Source: Connect Journals. URL: [Link]

-

Title: Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.[8] Source: Chemical Communications (RSC Publishing). URL: [Link]

-

Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.[11] Source: RSC Publishing. URL: [Link]

-

Title: Synthetic oxetanes in drug discovery: where are we in 2025?[17] Source: Taylor & Francis Online. URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry.[15] Source: PubMed Central. URL: [Link]

-

Title: Synthetic routes to spirooxindole oxetanes. Source: ResearchGate. URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[10] Source: Chemical Reviews (ACS Publications). URL: [Link]

-

Title: ChemComm. Source: RSC Publishing. URL: [Link]

-

Title: Copper-Catalyzed Four-Component A 3 -Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles.[21] Source: MDPI. URL: [Link]

-

Title: Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies.[16] Source: PubMed Central. URL: [Link]

-

Title: Oxetanes in drug discovery.[14] Source: Research Collection ETH Zurich. URL: [Link]

Sources

- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]

- 9. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]

- 12. connectjournals.com [connectjournals.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. research-collection.ethz.ch [research-collection.ethz.ch]

- 15. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. chimia.ch [chimia.ch]

- 21. mdpi.com [mdpi.com]

Methodological & Application